N-(3,4-dichlorophenyl)-4-fluorobenzamide N-(3,4-dichlorophenyl)-4-fluorobenzamide
Brand Name: Vulcanchem
CAS No.: 102587-42-8
VCID: VC21280053
InChI: InChI=1S/C13H8Cl2FNO/c14-11-6-5-10(7-12(11)15)17-13(18)8-1-3-9(16)4-2-8/h1-7H,(H,17,18)
SMILES: C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)Cl)F
Molecular Formula: C13H8Cl2FNO
Molecular Weight: 284.11 g/mol

N-(3,4-dichlorophenyl)-4-fluorobenzamide

CAS No.: 102587-42-8

Cat. No.: VC21280053

Molecular Formula: C13H8Cl2FNO

Molecular Weight: 284.11 g/mol

* For research use only. Not for human or veterinary use.

N-(3,4-dichlorophenyl)-4-fluorobenzamide - 102587-42-8

Specification

CAS No. 102587-42-8
Molecular Formula C13H8Cl2FNO
Molecular Weight 284.11 g/mol
IUPAC Name N-(3,4-dichlorophenyl)-4-fluorobenzamide
Standard InChI InChI=1S/C13H8Cl2FNO/c14-11-6-5-10(7-12(11)15)17-13(18)8-1-3-9(16)4-2-8/h1-7H,(H,17,18)
Standard InChI Key FUYXLDMADGPCLY-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)Cl)F
Canonical SMILES C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)Cl)F

Introduction

Overview of N-(3,4-dichlorophenyl)-4-fluorobenzamide

N-(3,4-dichlorophenyl)-4-fluorobenzamide is an organic compound classified within the benzamide family. It is characterized by the presence of a dichlorophenyl group and a fluorobenzamide moiety. The compound's molecular formula is C13H8Cl2FNOC_{13}H_8Cl_2FNO, and it is identified by CAS number 102587-42-8. Its structure incorporates two chlorine atoms on the phenyl ring and a fluorine atom on the benzamide group, conferring unique chemical properties and potential applications in various fields.

Synthetic Routes

The synthesis of N-(3,4-dichlorophenyl)-4-fluorobenzamide typically involves:

  • Reactants: 3,4-dichloroaniline and 4-fluorobenzoyl chloride.

  • Reaction Conditions:

    • A base such as triethylamine is used to neutralize the hydrochloric acid byproduct.

    • The reaction is carried out in a solvent like dichloromethane at room temperature to optimize yield.

Industrial Production

In industrial settings:

  • Larger reactors are employed to scale up production.

  • Automated systems monitor reaction parameters (e.g., temperature, pressure) to ensure consistency.

  • Purification processes are implemented to achieve high product purity.

Mechanism of Action

N-(3,4-dichlorophenyl)-4-fluorobenzamide interacts with specific molecular targets such as enzymes or receptors:

  • It may inhibit enzymatic activity, altering metabolic pathways.

  • Its chemical structure suggests potential interactions with biological macromolecules, which could lead to therapeutic or pesticidal effects.

Comparison with Similar Compounds

CompoundKey Features
N-(3,4-dichlorophenyl)-1,1-dimethylureaKnown for herbicidal properties
3,4-dichloroanilinePrecursor in herbicide and pharmaceutical synthesis
4-fluorobenzoyl chlorideUsed in synthesizing fluorinated aromatic compounds

The unique combination of dichlorophenyl and fluorobenzamide groups makes this compound valuable for research into new chemical applications.

Medicinal Chemistry

The compound’s structural features suggest potential use in medicinal chemistry:

  • As a scaffold for designing enzyme inhibitors.

  • Exploration in antimicrobial or anticancer drug development.

Agrochemicals

Its structural similarity to herbicides indicates possible utility in agricultural applications:

  • Development of novel pesticides or herbicides targeting specific pests or weeds.

Table: Key Research Insights

AspectDetails
Synthesis EfficiencyHigh yield achieved under mild reaction conditions
Biological ActivityPotential interaction with enzymes/receptors; further studies required
Industrial FeasibilityScalable production with automated monitoring

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